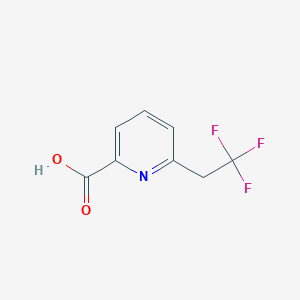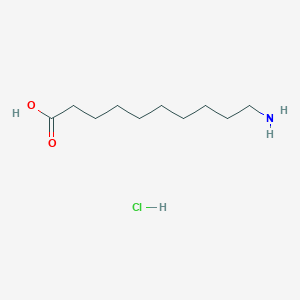
10-Aminodecanoic acid hydrochloride salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-氨基癸酸盐酸盐是一种化学化合物,其特征在于具有十个碳原子的线性烷基链,一端具有氨基 (-NH2),另一端具有羧酸基 (-COOH),形成盐酸盐。该化合物以其在各种化学和工业应用中的多功能性而闻名。
准备方法
合成路线和反应条件
10-氨基癸酸盐酸盐的合成通常涉及10-氨基癸酸与盐酸的反应。该过程可以概括如下:
起始原料: 10-氨基癸酸。
与盐酸反应: 将10-氨基癸酸溶解在合适的溶剂中,然后将盐酸加入溶液中。
盐酸盐的形成: 将反应混合物搅拌,盐酸盐从溶液中析出。
纯化: 将析出的盐过滤、洗涤并干燥,以获得纯的10-氨基癸酸盐酸盐。
工业生产方法
在工业环境中,10-氨基癸酸盐酸盐的生产遵循类似的原理,但规模更大。该过程包括:
大规模反应: 在工业反应器中,将大量10-氨基癸酸与盐酸反应。
连续搅拌和监测: 持续监测和调节反应条件,例如温度和 pH 值,以确保最佳产率。
过滤和干燥: 使用工业过滤和干燥设备对所得盐酸盐进行过滤、洗涤和干燥。
化学反应分析
反应类型
10-氨基癸酸盐酸盐会发生各种化学反应,包括:
酰胺化: 与羧酸反应生成酰胺。
酯化: 与醇反应生成酯。
偶联反应: 与其他分子反应生成偶联物。
常用试剂和条件
酰胺化: 通常涉及在温和条件下使用二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂。
酯化: 涉及醇类和硫酸等酸催化剂等试剂。
偶联反应: 使用碳二亚胺和活化酯等试剂。
形成的主要产物
酰胺: 由酰胺化反应形成。
酯: 由酯化反应形成。
偶联物: 由与其他分子的偶联反应形成。
科学研究应用
10-氨基癸酸盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作合成各种化合物的构建单元。
生物学: 用于制备水凝胶和聚合物-药物偶联物。
医学: 用于靶向药物递送和组织工程。
工业: 应用于表面改性和特种化学品的生产。
作用机制
10-氨基癸酸盐酸盐的作用机制涉及其与各种官能团反应的能力。氨基 (-NH2) 可以与羧酸形成稳定的酰胺键,而羧酸基 (-COOH) 可以与伯胺反应。这些反应使该化合物能够在生物偶联和其他应用中用作通用的连接体。
相似化合物的比较
类似化合物
10-氨基十二烷酸: 结构相似,但烷基链更长。
10-氨基十一烷酸: 结构相似,但烷基链长度不同。
3-氨基癸酸: 结构相似,但氨基位于不同位置。
独特性
10-氨基癸酸盐酸盐因其特定的烷基链长度和氨基的位置而独一无二,这赋予了其独特的化学性质和反应性。这种独特性使其在靶向药物递送和组织工程等专业应用中尤其宝贵。
属性
分子式 |
C10H22ClNO2 |
|---|---|
分子量 |
223.74 g/mol |
IUPAC 名称 |
10-aminodecanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H |
InChI 键 |
FVSCZNTZLWFPPE-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCC(=O)O)CCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


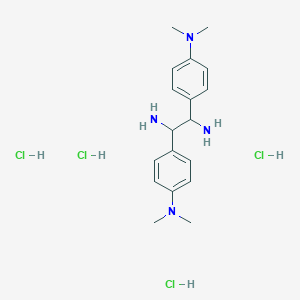

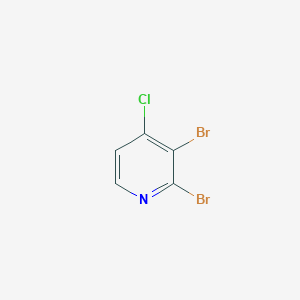
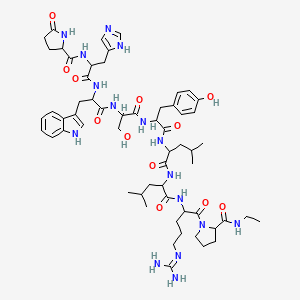
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)
![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
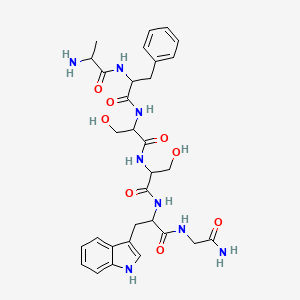
![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
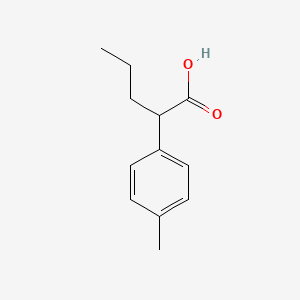

![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
